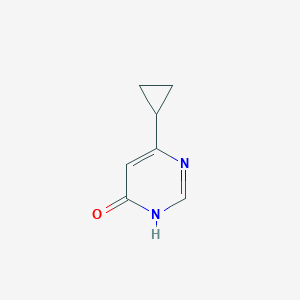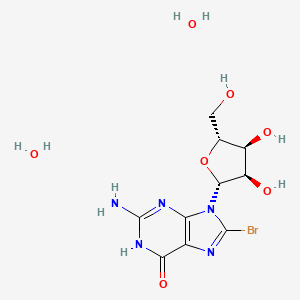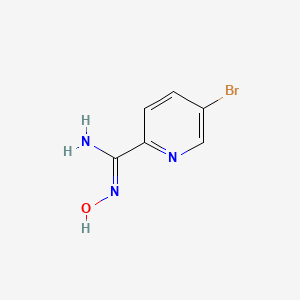
4-氯喹唑啉-6,7-二醇
描述
4-Chloroquinazoline-6,7-diol is a chemical compound with the CAS Number: 1145671-36-8 . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-chloroquinazoline-6,7-diol or its derivatives involves various chemical reactions. For instance, one method involves the reaction between 4-chloroquinazoline and aniline in n-butanol, which is heated at reflux for a certain period . Another method involves the reaction of 4-chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate) with 3-chloro-4-fluoroaniline in i-PrOH .
Molecular Structure Analysis
The molecular structure of 4-chloroquinazoline-6,7-diol consists of 19 bonds in total. These include 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 Pyrimidine .
Physical And Chemical Properties Analysis
4-Chloroquinazoline-6,7-diol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
科学研究应用
Antitumor Activity
4-Chloroquinazoline-6,7-diol: derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, such as PC-3, MGC-803, HGC-27, A549, and H1975 . These compounds have shown potential in inhibiting colony formation and migration of cancer cells, inducing apoptosis, and causing cell cycle arrest at the G1-phase. This suggests that they could be valuable in optimizing antineoplastic agents.
Metal-Catalyzed Cross-Coupling Reactions
The compound serves as a versatile synthetic intermediate in metal-catalyzed carbon–carbon and carbon–heteroatom bond formation reactions . These reactions include Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling, which are pivotal in creating novel polysubstituted derivatives with potential pharmaceutical applications.
Ghrelin Receptor Antagonism
Derivatives of 4-Chloroquinazoline-6,7-diol have been used to create compounds that act as ghrelin receptor antagonists . These receptors are associated with regulating appetite and energy balance, making these derivatives relevant in the study of metabolic disorders.
Vasopressin V1b Receptor Antagonism
Similarly, some derivatives have been found to be vasopressin V1b receptor antagonists . These receptors are implicated in stress-related disorders, and antagonists can be useful in the treatment of conditions like depression and anxiety.
Tyrosine Kinase Inhibition
Certain 4-Chloroquinazoline-6,7-diol derivatives are known to inhibit tyrosine kinases . For example, Lapatinib, a derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2, inhibiting the proliferation of breast cancer cells.
Aurora A Kinase Inhibition
Some derivatives serve as selective inhibitors of Aurora A kinase , which plays a role in the regulation of mitosis. Inhibitors of this kinase are being investigated for their potential to treat cancer by interfering with the cell division process.
安全和危害
The safety data sheet for 4-Chloroquinazoline-6,7-diol indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given artificial respiration if necessary .
未来方向
Quinazolines, including 4-Chloroquinazoline-6,7-diol, have been extensively studied in the field of medicinal chemistry due to their wide range of biological activities . They have been found to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, future research may focus on exploring these properties further and developing new quinazoline-based compounds as potential drugs for various diseases .
作用机制
Target of Action
The primary targets of 4-Chloroquinazoline-6,7-diol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloroquinazoline-6,7-diol. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH, presence of other compounds, and specific cellular environments, may also affect the compound’s action and efficacy.
属性
IUPAC Name |
4-chloroquinazoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQTWJOLTBKYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695040 | |
| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1145671-36-8 | |
| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)


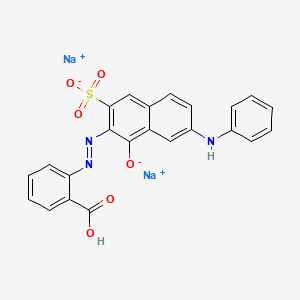
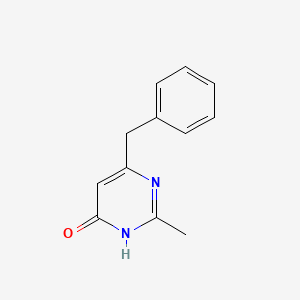
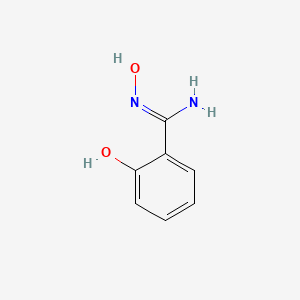
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
